N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-fluorobenzamide
Description
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-fluorobenzamide is a benzamide derivative characterized by a chloro-substituted benzoyl group at the 2-position of the central phenyl ring and a 2-fluorobenzamide moiety at the 4-chlorophenyl position. Its molecular formula is C₂₀H₁₂Cl₂FNO₂, with a molecular weight of 388.22 g/mol. The compound exhibits a planar aromatic core with substituents influencing its electronic and steric properties. Crystallographic studies of closely related analogs (e.g., N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide) reveal dihedral angles between aromatic rings (e.g., 74.83° between benzoyl and acetamide-linked phenyl groups), suggesting moderate conjugation disruption . This structural arrangement impacts intermolecular interactions, such as hydrogen bonding, which are critical for crystallinity and solubility .
Properties
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2FNO2/c21-12-9-10-18(24-20(26)14-6-2-4-8-17(14)23)15(11-12)19(25)13-5-1-3-7-16(13)22/h1-11H,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEXYUFFRLUSMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-fluorobenzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities against various cancer cell lines. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : CHClFNO
- Molecular Weight : 317.17 g/mol
The presence of multiple halogen substituents and the amide functional group contribute to its biological activity.
Research indicates that compounds similar to this compound exhibit cytotoxic effects primarily through the inhibition of specific kinases involved in cancer cell proliferation. The compound's activity has been evaluated against various leukemia and solid tumor cell lines.
Inhibition of Cancer Cell Lines
- Leukemia Cell Lines :
- Solid Tumor Cell Lines :
Structure-Activity Relationships (SAR)
The SAR studies highlight the importance of specific substituents on the benzamide core structure:
- Chloro Substituents : The position and type of halogen substituents significantly influence the potency of the compound. For example, meta-substituted derivatives demonstrated enhanced activity compared to para-substituted analogues.
- Fluorine Atoms : The presence of fluorine at specific positions contributes to improved binding affinity and selectivity towards target kinases.
Table 1: Summary of IC Values for Related Compounds
| Compound | Target Cell Line | IC (µM) |
|---|---|---|
| 4e | K562 | 0.94 |
| 4e | MV4-11 | 1.62 |
| 4e | HL60 | 1.90 |
| Analogue | MCF7 | 18.8 |
| Analogue | HCT116 | 29.3 |
Study on Anticancer Activity
A recent study focused on a series of substituted benzamides, including this compound, evaluated their anticancer properties through in vitro assays. The results demonstrated that:
- Compounds with electron-withdrawing groups (like chloro and fluoro) exhibited higher cytotoxicity due to enhanced lipophilicity and better membrane penetration.
- The study concluded that modifications to the benzamide scaffold could lead to novel compounds with improved anticancer activity .
Clinical Implications
The promising in vitro results have led to further investigations into the potential clinical applications of these compounds as therapeutic agents for leukemia and solid tumors. Ongoing research aims to optimize their pharmacokinetic properties and reduce toxicity while maintaining efficacy.
Comparison with Similar Compounds
Substituent Impact Analysis :
- Chlorine vs.
- Heterocyclic Modifications : Compounds like the oxadiazole derivative () exhibit altered π-stacking and hydrogen-bonding patterns, influencing binding affinity in biological targets.
Crystallographic and Geometric Comparisons
- Dihedral Angles : In N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide, the dihedral angle between the benzoyl and acetamide-linked phenyl rings is 74.83° , while the terminal benzene ring is inclined at 78.38° . This contrasts with simpler benzamides (e.g., N-cyclohexyl-2-fluorobenzamide), where substituent bulkiness further distorts planarity .
- Hydrogen Bonding : Halogenated benzamides often form C=O···H–N and C–X···π interactions (X = Cl, F), stabilizing crystal lattices. For example, 2-chloro-N-(2-chloropyridin-3-yl)-4-fluorobenzamide exhibits bifurcated hydrogen bonds, enhancing thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
